molecular formula C19H28ClN3O4S B2747910 N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898460-46-3

N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2747910
CAS No.: 898460-46-3
M. Wt: 429.96
InChI Key: ZRVZVOWVGDOVAC-UHFFFAOYSA-N
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Description

N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a versatile chemical compound with significant potential for scientific research. This compound is known for its unique structural properties and wide-ranging applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency and consistency in the quality of the compound, meeting the stringent requirements for scientific and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide shares structural similarities with other sulfonyl piperidine derivatives.
  • Compounds like N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)acetamide and N1-butyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea are examples of similar molecules.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-butyl-N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZVOWVGDOVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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